2-Ethoxyethyl sulfamate
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Overview
Description
2-Ethoxyethyl sulfamate is an organic compound with the molecular formula C4H11NO4S It is a sulfamate ester, which means it contains a sulfamate group (–OSO2NH2) attached to an ethoxyethyl group
Preparation Methods
The synthesis of 2-Ethoxyethyl sulfamate can be achieved through several methods. One common approach involves the reaction of sulfamoyl chloride with 2-ethoxyethanol under mild phase-transfer conditions. This method typically results in high yields and shorter reaction times compared to traditional methods . The reaction conditions usually involve the use of a base, such as sodium hydroxide, and a phase-transfer catalyst to facilitate the reaction.
Chemical Reactions Analysis
2-Ethoxyethyl sulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups.
Substitution: The sulfamate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxyethyl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl sulfamate involves its interaction with molecular targets such as enzymes and proteins. The sulfamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Ethoxyethyl sulfamate can be compared with other sulfamate esters and related compounds:
2-Methoxyethyl sulfamate: Similar structure but with a methoxy group instead of an ethoxy group.
2-Butoxyethyl sulfamate: Contains a butoxy group, making it more hydrophobic.
2-Ethoxyethyl acetate: An ester with an acetate group instead of a sulfamate group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
CAS No. |
676541-13-2 |
---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-ethoxyethyl sulfamate |
InChI |
InChI=1S/C4H11NO4S/c1-2-8-3-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
InChI Key |
RAZCBPAXAGYQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOS(=O)(=O)N |
Origin of Product |
United States |
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